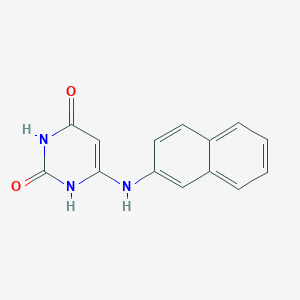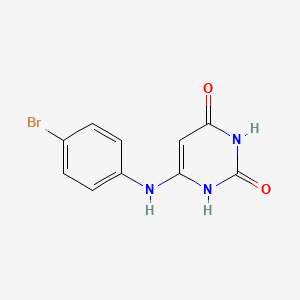
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to an amino group and a pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of 4-bromoaniline with a pyrimidine derivative under specific conditions. One common method includes the use of palladium-catalyzed Suzuki cross-coupling reactions. This method involves the coupling of 4-bromoaniline with a pyrimidine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Another bromine-containing compound with different structural features.
2-Bromo-4,6-dimethyl-phenylamine: A compound with a similar bromine substitution pattern but different functional groups.
Uniqueness
6-(4-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is unique due to its specific combination of a bromine-substituted phenyl group and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
21333-03-9 |
|---|---|
Fórmula molecular |
C10H8BrN3O2 |
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
6-(4-bromoanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)12-8-5-9(15)14-10(16)13-8/h1-5H,(H3,12,13,14,15,16) |
Clave InChI |
KVJLEUZMCGNFGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)Br |
Otros números CAS |
21333-03-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamate](/img/structure/B3062183.png)
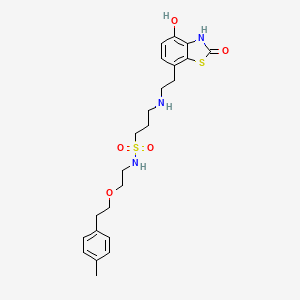
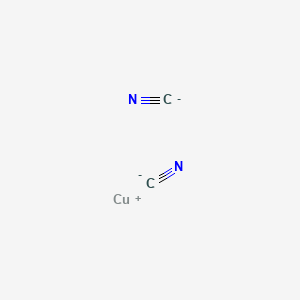
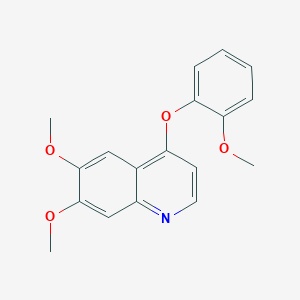
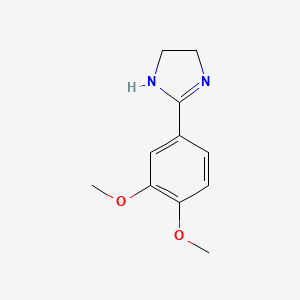
![2-Pyridin-3-yl-benzo[h]chromen-4-one](/img/structure/B3062217.png)
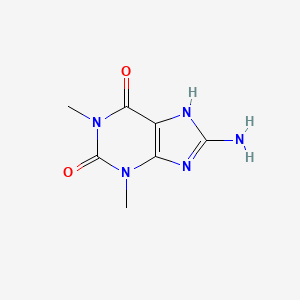
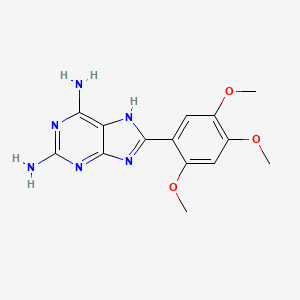
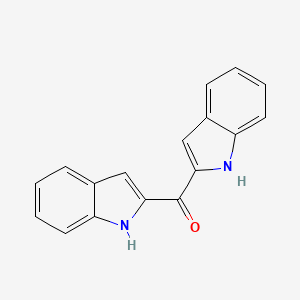

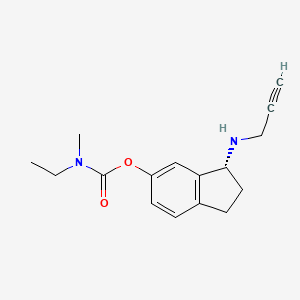
![3-[(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B3062258.png)
![N-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B3062259.png)
